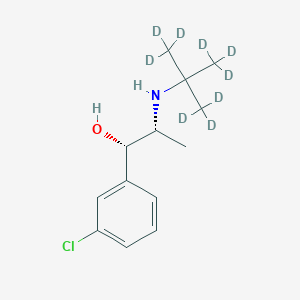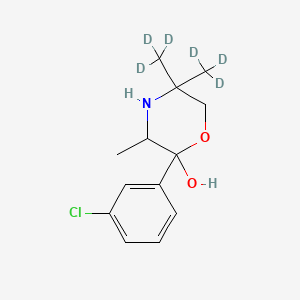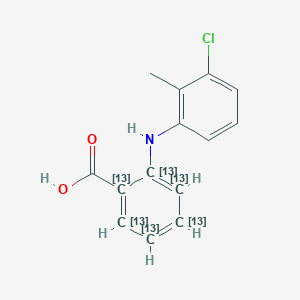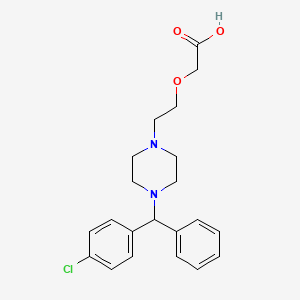
Lansoprazole-d4 Sulfone N-Oxide
Übersicht
Beschreibung
Lansoprazole-d4 Sulfone N-Oxide is a deuterated form of Lansoprazole Sulfone N-Oxide, a compound used primarily as a reference standard in pharmaceutical research. It is chemically known as 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole. This compound is significant in the study of proton pump inhibitors, which are used to reduce gastric acid secretion.
Wissenschaftliche Forschungsanwendungen
Lansoprazole-d4 Sulfone N-Oxide is extensively used in scientific research for:
Pharmaceutical Research: As a reference standard for the development and validation of analytical methods.
Biological Studies: To study the metabolism and pharmacokinetics of proton pump inhibitors.
Chemical Research: In the synthesis and characterization of related compounds.
Industrial Applications: Quality control and assurance in the production of Lansoprazole and its derivatives
Wirkmechanismus
Target of Action
Lansoprazole-d4 Sulfone N-Oxide is a deuterium-labeled derivative of Lansoprazole . Lansoprazole, the parent compound, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in the production of gastric acid, and by inhibiting them, Lansoprazole effectively reduces gastric acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Lansoprazole is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it binds to the gastric H,K-ATPase pumps, inhibiting their action and thus reducing the secretion of gastric acid . This results in an increase in gastric pH, providing relief from acid-related diseases.
Biochemical Pathways
The primary biochemical pathway affected by Lansoprazole is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, Lansoprazole disrupts the final step of gastric acid production, leading to a decrease in gastric acidity . This can promote healing in ulcerative diseases, treat symptoms of gastroesophageal reflux disease (GERD), and manage other conditions caused by excessive acid secretion .
Pharmacokinetics
Lansoprazole’s pharmacokinetics appear to be linear over a certain dosage range .
Result of Action
The primary result of Lansoprazole’s action is a reduction in gastric acid secretion. This leads to an increase in gastric pH, which can help gastrointestinal ulcers heal, treat symptoms of GERD, eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound, like Lansoprazole, is influenced by the environment within the stomach. The drug requires an acidic environment to become activated . Therefore, factors that alter the acidity of the stomach could potentially influence the drug’s action, efficacy, and stability.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole-d4 Sulfone N-Oxide typically involves the oxidation of Lansoprazole-d4. The general preparation of Lansoprazole involves the condensation of 2-mercapto benzimidazole with Lanso-chloro (2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride) in the presence of sodium hydroxide to form Lanso-sulphide. This intermediate is then oxidized using hydrogen peroxide to yield Lansoprazole .
For the deuterated form, similar synthetic routes are followed, with the incorporation of deuterium at specific positions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures such as High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) to monitor the purity and structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lansoprazole-d4 Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to its precursor forms under specific conditions.
Substitution: Possible at the benzimidazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, methanol, dimethyl sulfoxide (DMSO).
Major Products
The major product formed from the oxidation of Lansoprazole-d4 is this compound. Other minor products may include various oxidation states of the intermediate compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: The parent compound, used widely as a proton pump inhibitor.
Lansoprazole Sulfone: An intermediate in the synthesis of Lansoprazole Sulfone N-Oxide.
Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological effects.
Uniqueness
Lansoprazole-d4 Sulfone N-Oxide is unique due to the incorporation of deuterium, which makes it particularly useful in studies involving isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies .
Eigenschaften
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













